molecular formula C20H30N2O3 B6758652 N-[1-(4-benzylmorpholin-2-yl)propyl]oxane-2-carboxamide

N-[1-(4-benzylmorpholin-2-yl)propyl]oxane-2-carboxamide

Cat. No.: B6758652
M. Wt: 346.5 g/mol
InChI Key: CGNWATRGAMNHKX-UHFFFAOYSA-N
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Description

N-[1-(4-benzylmorpholin-2-yl)propyl]oxane-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a benzyl group and a propyl chain, which is further connected to an oxane-2-carboxamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Properties

IUPAC Name

N-[1-(4-benzylmorpholin-2-yl)propyl]oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-2-17(21-20(23)18-10-6-7-12-24-18)19-15-22(11-13-25-19)14-16-8-4-3-5-9-16/h3-5,8-9,17-19H,2,6-7,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNWATRGAMNHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CN(CCO1)CC2=CC=CC=C2)NC(=O)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-benzylmorpholin-2-yl)propyl]oxane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the morpholine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The propyl chain is then attached via an alkylation reaction. Finally, the oxane-2-carboxamide moiety is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ automated synthesis platforms to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-benzylmorpholin-2-yl)propyl]oxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-benzylmorpholin-2-yl)propyl]oxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and morpholine ring play crucial roles in binding to these targets, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-benzylmorpholin-2-yl)ethyl]oxane-2-carboxamide
  • N-[1-(4-benzylmorpholin-2-yl)methyl]oxane-2-carboxamide
  • N-[1-(4-benzylmorpholin-2-yl)butyl]oxane-2-carboxamide

Uniqueness

N-[1-(4-benzylmorpholin-2-yl)propyl]oxane-2-carboxamide is unique due to its specific propyl chain length, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness can result in distinct pharmacological and chemical properties compared to its analogs.

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